molecular formula C6H12ClN B1446968 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1523617-83-5

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1446968
M. Wt: 133.62 g/mol
InChI Key: WBRIYJABBYHGRS-UHFFFAOYSA-N
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Description

“5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of tetrahydropyridine .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The InChI code for this compound is InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride” is 133.62 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are 133.0658271 g/mol .

Scientific Research Applications

Oxidative Reactions and Synthesis

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in novel oxidative reactions. For instance, it undergoes oxidative imination, yielding various derivatives like 2-(4-nitrophenyl)imino-1,2,5,6-tetrahydropyridine. This is significant in the synthesis of N-formyl-substituted aminoketones, offering new methods for their production (Soldatenkov et al., 1997).

Structural and Spectral Studies

The compound's hydrochloride salts have been studied, revealing their existence in epimeric forms in certain solvents. This has led to interpretations of their probable conformations based on Proton Magnetic Resonance (PMR) spectra (Casy et al., 1966).

Model Compounds for Biochemical Studies

It serves as a model compound for studying chemical and enzymatic reactions of similar structures, such as 5-methyl tetrahydrofolate, crucial in various biological processes (Whiteley et al., 1969).

Neurotoxicity Studies

Research on similar tetrahydropyridine compounds, like N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, has contributed to understanding the neurotoxic effects on brain catecholamine neurons. This is especially relevant in studies related to neurodegenerative diseases (Hallman et al., 1984).

Pharmacological and Synthetic Applications

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is integral in pharmacology for synthesizing new drug candidates and understanding the structure-activity relationship (SAR) of compounds. It aids in the design of drugs with specific therapeutic effects (Mattsson et al., 2013).

Influence on Enzymatic Reactions

Certain analogs of this compound have shown to inhibit dihydropteridine reductase, a key enzyme in the synthesis of neurotransmitters like dopamine and serotonin, thus having implications in neurological research (Abell et al., 1984).

properties

IUPAC Name

5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRIYJABBYHGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

1523617-83-5
Record name Pyridine, 1,2,3,6-tetrahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Citations

For This Compound
2
Citations
VA Shadrikova, EV Golovin, VA Shiryaev… - Chemistry of …, 2015 - Springer
The reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol gave 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines that reacted with benzene in …
Number of citations: 6 link.springer.com
VA Shadrikova, EV Golovin, EA Kuznetsova… - Russian Journal of …, 2016 - Springer
Quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides were reduced with sodium tetrahydridoborate in ethanol, and hydroarylation of the resulting 1-[2-(adamantan-1-yl)ethyl]-1,2,…
Number of citations: 5 link.springer.com

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